molecular formula C9H7ClN2O2 B1618358 1-(4-Chlorophenyl)imidazolidine-2,4-dione CAS No. 32549-33-0

1-(4-Chlorophenyl)imidazolidine-2,4-dione

Cat. No. B1618358
CAS RN: 32549-33-0
M. Wt: 210.62 g/mol
InChI Key: MIUFTVKWLAFLSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of new 3-arylsulfonylimidazolidine-2,4-diones were synthesized by reacting imidazolidine-2,4-diones with arylsulfonyl chlorides in the presence of triethyl amine . The imidazolidine-2,4-diones were in turn synthesized from the corresponding ketones through Bucherer–Bergs reaction .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)imidazolidine-2,4-dione” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as FT-IR, 1H-NMR, and 13C-NMR .

Scientific Research Applications

Chymase Inhibition

A study by Niwata et al. (1997) explored derivatives of imidazolidine-2,4-dione, including 1-(4-chlorophenyl)imidazolidine-2,4-dione, for their potential to inhibit human heart chymase. These compounds demonstrated selective inhibition, with specific moieties contributing to hydrophobic interactions and enhancing activity. The study also involved molecular modeling to understand the interaction of these compounds with chymase, providing insights into their potential therapeutic applications (Niwata et al., 1997).

Serotonin Transporter and Receptor Affinity

Czopek et al. (2013) conducted a ligand design study of imidazolidine-2,4-dione derivatives, including compounds related to this compound. These compounds were found to have dual affinity for the 5-HT1A receptor and serotonin transporter (SERT). The study indicated that these derivatives might possess pharmacological profiles beneficial for treating depression and anxiety disorders (Czopek et al., 2013).

Anticonvulsant Activity

Byrtus et al. (2011) described the synthesis and anticonvulsant properties of N-Mannich bases derived from imidazolidine-2,4-diones, including this compound. These compounds showed significant effectiveness in seizure tests, with certain derivatives demonstrating higher potency than standard antiepileptic drugs (Byrtus et al., 2011).

Corrosion Inhibition

Elbarki et al. (2020) studied imidazolidine-2,4-dione derivatives as corrosion inhibitors for mild steel in acidic environments. Their research indicated that these compounds, including those related to this compound, effectively inhibit corrosion by adsorbing on the steel surface. This property makes them useful in industrial applications to protect metals from corrosive damage (Elbarki et al., 2020).

Antitubercular Properties

Samala et al. (2014) investigated the structure-activity relationship and mechanism of action of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione derivatives for their antitubercular properties. The study synthesized various analogues and tested them against Mycobacterium tuberculosis. Among these, certain compounds showed promising activity and low toxicity, making them potential candidates for tuberculosis treatment (Samala et al., 2014).

Antiarrhythmic Activity

Pękala et al. (2005) explored the synthesis of 5-arylidene derivatives of imidazolidine-2,4-dione, related to this compound, and their potential antiarrhythmic activity. These compounds demonstrated properties of class Ia antiarrhythmic drugs and were found effective in rat models for the treatment of arrhythmias without significant anticonvulsant or neurotoxic effects (Pękala et al., 2005).

Hypoglycemic Activity

Hussain et al. (2015) synthesized new derivatives of imidazolidine-2,4-dione, examining their hypoglycemic activity in diabetic rat models. The study found that some of these compounds, including those structurally related to this compound, exhibited significant reductions in blood glucose levels, suggesting potential use in diabetes management (Hussain et al., 2015).

DNA Binding Studies

Shah et al. (2013) conducted a study on the DNA binding affinity of imidazolidine derivatives, including those related to this compound. The research, using cyclic voltammetry and UV-Vis spectroscopy, indicated that these compounds could bind effectively to DNA, with potential implications in cancer treatment due to their anti-tumor activity (Shah et al., 2013).

Safety and Hazards

The safety and hazards associated with “1-(4-Chlorophenyl)imidazolidine-2,4-dione” are not explicitly mentioned in the available resources. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for “1-(4-Chlorophenyl)imidazolidine-2,4-dione” could involve further evaluation of its biological activities . It may also involve the development of more efficient and less toxic products often involving the study of new synthetic routes or structural modifications of existing molecules .

Mechanism of Action

properties

IUPAC Name

1-(4-chlorophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-3-7(4-2-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUFTVKWLAFLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354497
Record name 1-(4-chlorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32549-33-0
Record name 1-(4-Chlorophenyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32549-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-chlorophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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